2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
CAS No.: 2788-56-9
Cat. No.: VC3775427
Molecular Formula: C12H15NO7S
Molecular Weight: 317.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2788-56-9 |
|---|---|
| Molecular Formula | C12H15NO7S |
| Molecular Weight | 317.32 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2 |
| Standard InChI Key | IXFOBQXJWRLXMD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification and Properties
2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol belongs to the class of thioglycosides, specifically representing a derivative of mannopyranoside. This compound is characterized by its unique combination of a sugar ring system with a 4-nitrophenyl group attached through a sulfur atom. The compound's fundamental properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
| Property | Value |
|---|---|
| CAS Number | 55385-51-8, 2788-56-9 |
| Molecular Formula | C₁₂H₁₅NO₇S |
| Molecular Weight | 317.32 g/mol |
| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
| Alternative Name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside |
The compound features multiple functional groups, including hydroxyl groups on the sugar moiety, a nitro group on the phenyl ring, and a crucial sulfur linkage that connects these two structural components.
Stereochemistry and Structural Configuration
The stereochemistry of this compound is particularly important for its biological activity and chemical reactivity. According to PubChem data, the fully designated stereochemical structure is (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol, though alternative stereochemical designations have been reported . The beta configuration at the anomeric carbon is critical for enzyme recognition and substrate specificity, particularly in its interactions with beta-mannosidases.
The three-dimensional arrangement of the hydroxyl groups in the sugar moiety follows the pattern typical of mannopyranosides, with specific orientations that determine biological recognition and reactivity. This stereochemical configuration plays a crucial role in how the molecule interacts with enzymes and other biological targets .
Synthesis and Chemical Properties
Synthetic Methodologies
The synthesis of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol typically involves a multi-step approach starting from simple carbohydrate precursors. The primary synthetic challenge lies in controlling the stereochemistry at the anomeric center to ensure beta configuration. The process generally includes:
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Protection of specific hydroxyl groups on the mannopyranoside starting material
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Activation of the anomeric position
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Reaction with 4-nitrophenylthiol under controlled conditions
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Deprotection to yield the final product
This synthetic route requires careful control of reaction conditions to achieve the desired stereoselectivity and regioselectivity. The presence of multiple hydroxyl groups in the sugar moiety necessitates the use of protecting group strategies to ensure that only the intended positions are modified during synthesis.
Chemical Reactivity
As a thioglycoside, 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol exhibits chemical behavior characteristic of both glycosides and thioethers. Key aspects of its chemical reactivity include:
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Stability toward acid-catalyzed hydrolysis compared to O-glycosides
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Susceptibility to oxidation at the sulfur atom
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Potential for nucleophilic substitution reactions at the activated anomeric center
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Hydrolysis by specific enzymes, particularly beta-mannosidases
The thioglycosidic bond provides greater stability compared to traditional O-glycosides, making this compound particularly useful in enzyme studies where stability against non-enzymatic hydrolysis is desired.
Biological Activity and Applications
Enzyme Substrate Properties
One of the primary biological roles of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol is as a substrate for beta-mannosidase enzymes. These enzymes catalyze the hydrolysis of the thioglycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured due to its distinct spectroscopic properties. This reaction provides a convenient method for:
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Assessing beta-mannosidase activity in biological samples
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Studying enzyme kinetics and mechanisms
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Screening for enzyme inhibitors
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Investigating structure-activity relationships in glycosidase enzymes
The compound's specific stereochemical configuration makes it selective for beta-mannosidases over other glycosidases, providing a useful tool for studying this particular enzyme class.
Research Applications
The unique structure and properties of this compound make it valuable in various research contexts, as summarized in Table 2.
Table 2: Research Applications of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
| Research Area | Application | Significance |
|---|---|---|
| Enzyme Kinetics | Substrate for beta-mannosidase assays | Allows determination of Km and Vmax parameters for enzyme characterization |
| Glycobiology | Probe for glycosidic bond interactions | Provides insights into carbohydrate-processing pathways |
| Medicinal Chemistry | Template for inhibitor design | Basis for developing specific glycosidase inhibitors |
| Biochemical Assays | Chromogenic substrate | Enables colorimetric detection of enzyme activity |
| Anti-inflammatory Research | Potential inhibitor of selectin-dependent inflammation | May modulate inflammatory responses in biological systems |
The compound has shown potential in inhibiting selectin-dependent inflammation, suggesting possible therapeutic applications in inflammatory conditions. Its utility as a chromogenic substrate makes it particularly valuable in high-throughput screening assays for enzyme activity.
Comparative Analysis with Structural Analogs
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity provides important insights into the function of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol. Table 3 compares this compound with related structural analogs.
Table 3: Comparison with Structural Analogs
| Compound | Structural Difference | Effect on Activity |
|---|---|---|
| 4-Nitrophenyl β-D-glucopyranoside | C2 hydroxyl orientation (equatorial vs. axial) | Shifts specificity to beta-glucosidases instead of beta-mannosidases |
| 4-Nitrophenyl α-D-mannopyranoside | Alpha vs. beta anomeric configuration | Changes enzyme specificity to alpha-mannosidases |
| 4-Nitrophenyl O-beta-D-mannopyranoside | Oxygen linkage instead of sulfur | Lower stability, different hydrolysis kinetics |
| 4-Nitrophenyl derivatives with protected hydroxyls | Protection of specific hydroxyl groups | Altered enzyme recognition and hydrolysis patterns |
These structure-activity relationships highlight the importance of both the sugar configuration and the nature of the glycosidic linkage in determining specificity for different glycosidase enzymes.
Enzymatic Specificity
The specificity of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol for beta-mannosidases stems from its unique structural features. The beta configuration at the anomeric carbon combined with the mannose stereochemistry creates a specific recognition pattern that is complementary to the active site of beta-mannosidases. The thioglycosidic bond provides stability against non-enzymatic hydrolysis while remaining susceptible to enzymatic cleavage, making it an excellent tool for studying these specific enzymes.
Current Research and Future Directions
Recent Findings
Research involving 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol has revealed several important aspects of its utility and biological significance:
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Enhanced stability compared to traditional O-glycosides makes it valuable for long-term enzymatic studies
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Potential applications in the development of glycosidase inhibitors for therapeutic purposes
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Utility in studying the structural and mechanistic aspects of glycosidic enzymes
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Possible role in understanding glycoprotein synthesis and metabolism
These findings highlight the continued relevance of this compound in biochemical research and its potential for applications in drug development and diagnostic tools.
Future Research Directions
Several promising avenues for future research with this compound include:
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Development of more specific and sensitive assays for beta-mannosidase activity
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Exploration of structure modifications to enhance specificity or introduce new functionalities
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Investigation of potential therapeutic applications, particularly in inflammatory conditions
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Use as a template for designing novel glycosidase inhibitors with improved properties
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Application in studying rare genetic disorders associated with mannosidase deficiencies
The compound's unique structure and well-characterized properties provide a solid foundation for these future research directions.
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